molecular formula C15H12FN3O B12903026 N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine CAS No. 918964-43-9

N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B12903026
CAS No.: 918964-43-9
M. Wt: 269.27 g/mol
InChI Key: SXICBUBPZDZZQF-UHFFFAOYSA-N
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Description

N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine is a chemical compound with the following structural formula:

C11H8FN3O\text{C}_{11}\text{H}_8\text{FN}_3\text{O} C11​H8​FN3​O

This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. It exhibits interesting properties due to its unique structure and functional groups.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a reaction between 4-fluorobenzoyl chloride and benzyl hydrazine in the presence of a base can yield the desired oxadiazole.

Industrial Production:: While industrial-scale production methods may vary, researchers often optimize the synthetic route to improve yield and efficiency. Detailed process parameters and conditions are proprietary information held by manufacturers.

Chemical Reactions Analysis

Reactivity:: N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine can undergo various reactions, including:

    Oxidation: Oxidative processes can modify the benzyl group or the fluorophenyl moiety.

    Reduction: Reduction reactions may lead to the formation of corresponding amines.

    Substitution: Substituents on the benzyl ring can be replaced by other functional groups.

Common Reagents and Conditions::

    Oxidation: Typically performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation with palladium on carbon or other reducing agents.

    Substitution: Employing nucleophilic reagents (e.g., amines, thiols) under appropriate conditions.

Scientific Research Applications

N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Biological Studies: It may serve as a fluorescent probe or ligand for specific receptors.

    Materials Science: Its properties make it interesting for designing functional materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine is unique, similar compounds include:

    N-Benzyl-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine: .

    N-Benzyl-5-(4-fluorophenyl)-2-furamide: .

Properties

CAS No.

918964-43-9

Molecular Formula

C15H12FN3O

Molecular Weight

269.27 g/mol

IUPAC Name

N-benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C15H12FN3O/c16-13-8-6-12(7-9-13)14-18-19-15(20-14)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)

InChI Key

SXICBUBPZDZZQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

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